molecular formula C14H19NO4S2 B2569547 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)butane-1-sulfonamide CAS No. 2034264-84-9

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)butane-1-sulfonamide

Cat. No.: B2569547
CAS No.: 2034264-84-9
M. Wt: 329.43
InChI Key: YOQJDWJJAXWGRS-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)butane-1-sulfonamide is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)butane-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan and Thiophene Rings: These rings can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The furan and thiophene rings are then coupled with an ethyl group through a series of reactions, such as Friedel-Crafts alkylation.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reaction pathways.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the furan or thiophene rings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings could play a role in binding to these targets, while the sulfonamide group might influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-3-yl)-2-hydroxyethyl)butane-1-sulfonamide
  • N-(2-(thiophen-2-yl)-2-hydroxyethyl)butane-1-sulfonamide
  • N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)ethane-1-sulfonamide

Uniqueness

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)butane-1-sulfonamide is unique due to the presence of both furan and thiophene rings, which can confer distinct chemical and biological properties. This dual-ring structure might enhance its binding affinity to certain targets or provide unique reactivity patterns compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c1-2-3-9-21(17,18)15-11-14(16,12-6-7-19-10-12)13-5-4-8-20-13/h4-8,10,15-16H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQJDWJJAXWGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC(C1=COC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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